molecular formula C17H17ClN2O5 B5833706 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate

Cat. No.: B5833706
M. Wt: 364.8 g/mol
InChI Key: CJTDQYWOQAXXCN-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chlorophenoxyacetic acid in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, followed by esterification to yield the final product. Common catalysts used in this process include acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    [(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one]: Known for its kinase inhibiting activity.

    [(Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate]: Used in asymmetric hydrogenation reactions.

    [(Z)-2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}acetic acid]: Studied for its potential bioactive properties.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-22-14-8-3-11(9-15(14)23-2)17(19)20-25-16(21)10-24-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDQYWOQAXXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Cl)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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